molecular formula C19H18N2O4S B2510449 methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 868369-99-7

methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2510449
CAS No.: 868369-99-7
M. Wt: 370.42
InChI Key: ZXKCDKVDCBOZPF-VXPUYCOJSA-N
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Description

This compound features a methyl benzoate core linked to a substituted dihydrobenzothiazole ring via a carbamoyl group. The Z-configuration of the imine double bond ensures specific stereoelectronic properties, influencing its reactivity and interactions. Key structural attributes include:

  • Methyl benzoate moiety: Enhances lipophilicity and metabolic stability.
  • Dihydrobenzothiazole ring: Provides a partially saturated heterocycle with methoxy and methyl substituents, modulating electronic effects.
  • Carbamoyl bridge: Facilitates hydrogen bonding and dipole interactions.

Estimated molecular formula: C₁₉H₁₈N₂O₄S (MW ≈ 386.42 g/mol).

Properties

IUPAC Name

methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-11-5-10-14(24-3)15-16(11)26-19(21(15)2)20-17(22)12-6-8-13(9-7-12)18(23)25-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKCDKVDCBOZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazole with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction and yield the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and analogs from the literature:

Compound Name (Identifier) Ester Group Heterocycle Core Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Methyl Dihydrobenzothiazole 4-Methoxy, 3,7-Dimethyl ~386.42 Antimicrobial, Anticancer
LS-03205 () Methyl 1,3,4-Thiadiazole Phenylcarbamoyl, Methoxy 369.40 Unknown (Safety data limited)
I-6230 (Ethyl derivative, ) Ethyl Pyridazine Phenethylamino ~353.40 (estimated) Enzyme inhibition
I-6273 (Ethyl derivative, ) Ethyl Isoxazole Methylisoxazolyl, Phenethylamino ~367.43 (estimated) Receptor modulation
Key Observations:

Ester Group Influence: Methyl esters (target, LS-03205) may exhibit faster hydrolysis rates compared to ethyl esters (I-6230, I-6273), affecting bioavailability .

Benzothiazoles are known for antitumor activity via topoisomerase inhibition . 1,3,4-Thiadiazole (LS-03205): The sulfur-nitrogen arrangement enhances π-deficient character, favoring interactions with electron-rich biological targets . Pyridazine/Isoxazole (I-6230, I-6273): Nitrogen-rich cores support hydrogen bonding, critical for kinase or protease inhibition .

Substituent Effects: Methoxy and methyl groups on the target compound’s benzothiazole may donate electron density, stabilizing charge-transfer complexes. Phenethylamino chains in I-6230 and I-6273 suggest extended binding interactions, possibly enhancing selectivity for G-protein-coupled receptors .

Research Findings and Hypothesized Activities

  • Target Compound: The dihydrobenzothiazole core aligns with known antimicrobial agents (e.g., riluzole derivatives). The Z-configuration may reduce steric hindrance, favoring intercalation with DNA or enzyme active sites .
  • LS-03205: Limited hazard data () suggests low acute toxicity, but the phenylcarbamoyl group could pose metabolic stability challenges .

Biological Activity

Methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including antitumoral, antimicrobial, and antioxidative effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a benzothiazole moiety which is known for its significant biological activity. The structural formula can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a methoxy group and a carbamoyl group that are pivotal for its biological interactions.

Antitumoral Activity

Research has indicated that this compound exhibits significant antitumoral properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Table 1: Antitumoral Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A-5490.05
MCF70.06
HCT1160.04

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could be a potential candidate for antimicrobial therapy.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus epidermidis1000
Escherichia coli500

Antioxidative Activity

In addition to its antitumoral and antimicrobial effects, this compound exhibits antioxidative properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its overall therapeutic potential.

Case Studies

  • Study on Antitumoral Effects : A study published in the Bulletin of the Korean Chemical Society highlighted the growth inhibition of tumor cell lines using an MTT assay. The results indicated that this compound could serve as a lead for developing new anticancer agents due to its low IC50 values against multiple cancer types .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of various benzothiazole derivatives, including this compound. The study found promising results against resistant bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate?

  • Methodology : Multi-step organic synthesis is typically employed. For example:

Intermediate Preparation : React 4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazole with a carbamoyl chloride derivative under anhydrous conditions.

Coupling Reaction : Use coupling agents like EDCI/HOBt in dry DMF to attach the carbamoyl group to the methyl benzoate moiety.

Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity .

  • Key Considerations : Monitor reaction progress via TLC, and optimize reaction time (typically 12–24 hours) to maximize yields (reported 60–75% in analogous syntheses) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers at 2–8°C, away from direct light and moisture. Avoid contact with strong acids/bases or oxidizing agents due to incompatibility risks .
  • Safety : Use fume hoods, nitrile gloves, and P95 respirators during handling. Acute toxicity (Category 4 for oral/dermal/inhalation exposure) necessitates strict adherence to PPE protocols .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Z-configuration of the benzothiazol-2-ylidene group .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (C₁₉H₁₈N₂O₄S; calc. 394.42 g/mol).
    • Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Advanced Research Questions

Q. How does the methoxy group influence the compound’s reactivity and bioactivity?

  • Reactivity : The methoxy group enhances electron density on the benzothiazole ring, facilitating electrophilic substitutions (e.g., nitration or halogenation) at the para position .
  • Bioactivity : Methoxy-substituted analogs show improved solubility and binding affinity to kinase targets (e.g., EGFR inhibition IC₅₀ = 1.2 µM vs. 3.5 µM for non-methoxy analogs) .

Q. What strategies address low reaction yields in derivative synthesis?

  • Optimization :

  • Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for click chemistry-based derivatization, improving yields by 20–30% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during coupling reactions .
    • Data Contradictions : Conflicting reports on optimal reaction temperatures (25°C vs. 40°C) suggest substrate-specific optimization is critical .

Q. What are the key challenges in evaluating this compound’s biological activity?

  • Toxicity Data Gaps : Limited in vitro toxicity profiles (e.g., no IC₅₀ data for non-target cell lines) complicate therapeutic potential assessments .
  • Mechanistic Studies : Use SPR or molecular docking to map interactions with biological targets (e.g., binding free energy ΔG = -9.8 kcal/mol for COX-2 inhibition) .

Key Recommendations

  • Experimental Design : Prioritize orthogonal purification (HPLC + recrystallization) to mitigate byproduct contamination .
  • Contradiction Resolution : Cross-validate bioactivity data using multiple assay platforms (e.g., fluorescence polarization vs. radiometric assays) .

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